molecular formula C15H23N7O5 B052154 N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid CAS No. 111770-79-7

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

Katalognummer: B052154
CAS-Nummer: 111770-79-7
Molekulargewicht: 381.39 g/mol
InChI-Schlüssel: JISVTSUBJCPLSV-TWBCTODHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(4)-adenosyl-n(4)-methyl-2,4-diaminobutanoic acid is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar.

Biologische Aktivität

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (also known as adenosyl-2,4-DAB) is a compound with significant biological activity, particularly in the context of its role as a substrate and inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is a derivative of 2,4-diaminobutanoic acid (2,4-DAB), which is known for its neurotoxic properties and involvement in metabolic pathways. The compound is characterized by the addition of an adenosyl group, which enhances its biological activity and interaction with various enzymes.

The primary mechanism through which this compound exerts its effects is through inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). Elevated NNMT levels have been associated with several diseases, including cancer and neurodegenerative disorders. Recent studies have shown that this compound acts as a potent bisubstrate inhibitor of NNMT with a Ki value of 1.6 nM .

Table 1: Inhibition Potency of this compound

CompoundEnzyme TargetKi (nM)IC50 (μM)
N(4)-Adenosyl-N(4)-methyl-2,4-DABNNMT1.61.9 (48h treatment)
LL320NNMT1.67.9 (24h treatment)

Antitumoral Activity

This compound has demonstrated notable antitumoral activity in vitro. It is transported into cells via the System A amino acid transporter, leading to significant uptake in glioma cells. This concentrated uptake can result in cellular lysis due to osmotic pressure changes .

Neuroprotective Effects

The compound's neuroprotective effects are attributed to its ability to modulate NNMT activity. By inhibiting this enzyme, it may help reduce the accumulation of toxic metabolites associated with neurodegenerative diseases. Studies suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and other forms of dementia .

Case Studies and Research Findings

  • Study on NNMT Inhibition : A study published in ACS Journal highlighted the development of LL320, a bisubstrate inhibitor linked to this compound. This research found that prolonged exposure to the compound resulted in enhanced cellular inhibition of NNMT .
  • Antitumor Efficacy : Research conducted on human glioma cells revealed that this compound could induce significant cytotoxicity through enhanced uptake mechanisms .
  • Biosynthesis Pathways : Investigations into the biosynthetic pathways of 2,4-DAB suggest that understanding these mechanisms could lead to novel applications in biotechnology and medicine .

Eigenschaften

CAS-Nummer

111770-79-7

Molekularformel

C15H23N7O5

Molekulargewicht

381.39 g/mol

IUPAC-Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid

InChI

InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1

InChI-Schlüssel

JISVTSUBJCPLSV-TWBCTODHSA-N

SMILES

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomerische SMILES

CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Kanonische SMILES

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Key on ui other cas no.

111770-79-7

Synonyme

AdoMDB
N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Reactant of Route 2
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Reactant of Route 3
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Reactant of Route 4
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Reactant of Route 5
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
Reactant of Route 6
Reactant of Route 6
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.